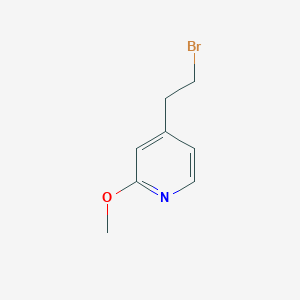

4-(2-bromoethyl)-2-methoxyPyridine

CAS No.:

Cat. No.: VC14270341

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrNO |

|---|---|

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | 4-(2-bromoethyl)-2-methoxypyridine |

| Standard InChI | InChI=1S/C8H10BrNO/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4H2,1H3 |

| Standard InChI Key | JXFHGHFHEXTLOL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=CC(=C1)CCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

The compound’s molecular structure combines a pyridine core with functional groups that influence its reactivity and physical behavior. Key properties include:

| Property | Value |

|---|---|

| CAS Number | 1417825-18-3 |

| Molecular Formula | |

| Molecular Weight | 216.07 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Likely polar aprotic solvents |

The absence of experimental data for density, boiling point, and melting point underscores the need for further characterization . The bromoethyl group enhances electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions, while the methoxy group contributes to electron-donating effects on the pyridine ring.

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 4-(2-bromoethyl)-2-methoxypyridine is documented, analogous bromopyridines suggest plausible methods:

-

Nucleophilic Substitution: Reacting 4-(2-hydroxyethyl)-2-methoxypyridine with or .

-

Cross-Coupling: Suzuki-Miyaura coupling between 4-bromo-2-methoxypyridine and vinylboronic esters, followed by bromination .

A related compound, 2-bromo-4-methoxypyridine, is synthesized via lithiation of 4-methoxypyridine using -butyllithium, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane (yield: 62%) . Adapting this method could yield 4-(2-bromoethyl)-2-methoxypyridine by substituting appropriate starting materials.

Reactivity Profile

-

Nucleophilic Substitution: The bromoethyl group participates in SN2 reactions with amines, thiols, or alkoxides to form ethyl-linked derivatives.

-

Heck Coupling: The pyridine ring’s electron-deficient nature facilitates palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation .

-

Demethylation: Acidic or basic conditions may cleave the methoxy group to yield hydroxylated analogs .

Applications in Pharmaceutical and Material Science

Materials Science Applications

The compound’s bromine atom enables its use in polymer chemistry:

-

Cross-Linking Agent: Incorporating into polyesters or polyamides to enhance thermal stability.

-

Liquid Crystals: Functionalizing mesogens via bromoethyl linkages to tune phase behavior.

Future Research Directions

Experimental Characterization

-

Thermal Analysis: Determine melting/boiling points via differential scanning calorimetry (DSC).

-

Solubility Studies: Measure solubility in common solvents (e.g., DMSO, ethanol) for formulation development.

Biological Screening

-

In Vitro Assays: Evaluate cytotoxicity and Aβ42 modulation in neuronal cell lines.

-

ADMET Profiling: Assess pharmacokinetics and blood-brain barrier permeability.

Synthetic Optimization

-

Catalytic Methods: Explore photoredox or electrochemical bromination to improve yield and selectivity.

-

Green Chemistry: Replace toxic reagents (e.g., ) with biocatalytic alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume